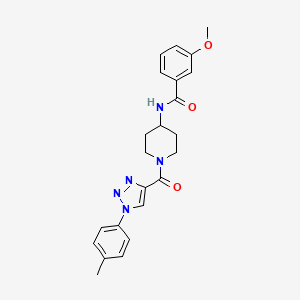

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-16-6-8-19(9-7-16)28-15-21(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-4-3-5-20(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZDNUNIYOEIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step reactions combining various reagents and intermediates. Key synthetic routes may include:

Formation of the Triazole Ring: : The triazole ring can be constructed via Huisgen cycloaddition, where an azide reacts with an alkyne.

Coupling with Piperidine: : The resulting triazole can be coupled with piperidine under specific reaction conditions, often utilizing coupling agents like EDCI or DCC.

Benzamide Derivation: : Finally, the triazole-piperidine intermediate can be reacted with 3-methoxybenzoyl chloride to form the target benzamide compound, typically in the presence of a base like triethylamine.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each reaction step to ensure high yield and purity. This includes refining reaction conditions (temperature, solvent, time), using efficient catalysts, and implementing rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions including:

Oxidation: : It may react with oxidizing agents, potentially converting the methoxy or piperidine groups.

Reduction: : Reduction of the triazole ring or amide functionalities can be performed using agents like LiAlH4.

Substitution: : Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides, Grignard reagents.

Major Products Formed

Oxidation Products: : Carboxylic acids, ketones.

Reduction Products: : Alcohols, amines.

Substitution Products: : Varied depending on the substituents involved.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have shown their ability to induce apoptosis in cancer cells. In one study, a synthesized triazole derivative displayed an IC50 value of 0.99 µM against the BT-474 breast cancer cell line, indicating potent anticancer properties .

Antimicrobial Properties

Triazole compounds have been extensively studied for their antimicrobial activities. They often exhibit effectiveness against a range of pathogens due to their ability to inhibit fungal and bacterial growth. The specific compound may share similar properties, making it a candidate for further exploration in antimicrobial therapies.

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Research into related piperidine derivatives has indicated their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Synthesis Methodologies

The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step synthetic routes:

- Formation of the Triazole Ring : This is often achieved through click chemistry techniques, using azides and alkynes under copper-catalyzed conditions.

- Piperidine Functionalization : Subsequent reactions introduce the piperidine moiety through nucleophilic substitution.

- Final Coupling : The final step usually involves coupling the triazole derivative with the benzamide structure to yield the target compound.

Case Study 1: Cytotoxicity Assays

In vitro studies have been conducted using the MTT assay to evaluate the cytotoxic effects of synthesized triazole derivatives on various cancer cell lines such as HeLa and MCF-7. The results indicated significant growth inhibition correlating with increased concentrations of the compound .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that certain triazole derivatives can disrupt tubulin polymerization, a critical process for cell division in cancer cells. This disruption leads to cell cycle arrest and apoptosis, reinforcing the potential of these compounds as anticancer agents .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, modulating their function.

Pathways Involved: : The compound could influence signaling pathways, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

Uniqueness: : The specific combination of methoxy, triazole, and benzamide groups confers unique chemical and biological properties.

Similar Compounds

3-methoxybenzamide derivatives.

Triazole-containing piperidine compounds.

Hope this was an engaging read! Curious to hear your thoughts.

Biological Activity

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound with a complex molecular structure that incorporates methoxy, benzamide, triazole, and piperidine functionalities. This unique combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by:

- Methoxy group : Enhances solubility and biological activity.

- Benzamide moiety : Known for various pharmacological properties.

- Triazole ring : Often associated with antifungal and antibacterial activity.

- Piperidine ring : Contributes to the overall pharmacokinetic profile.

Anticancer Activity

Recent studies have focused on the anticancer properties of triazole-containing compounds. For example, a series of triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated some compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer properties.

Case Studies

- Antimicrobial Study : A study on triazole derivatives found that compounds with piperidine moieties showed enhanced activity against Staphylococcus aureus and Escherichia coli. The most active derivatives had MIC values significantly lower than traditional antibiotics like gentamicin .

- Cytotoxicity Evaluation : In a cytotoxicity study involving HEK-293 cells, several triazole derivatives were tested for safety profiles. Compounds similar to this compound displayed low toxicity levels while maintaining high biological activity .

Data Tables

| Activity Type | Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Triazole Derivative A | 2.18 | Effective against M. tuberculosis |

| Antimicrobial | Triazole Derivative B | 3.73 | Active against Gram-positive bacteria |

| Cytotoxicity | Triazole Derivative C | 5.00 | Low toxicity on HEK-293 cells |

| Anticancer | Triazole Derivative D | 8.00 | Induces apoptosis in cancer cells |

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

The compound is typically synthesized via multi-step reactions involving:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, as described in analogous triazole-containing syntheses .

- Amide Coupling : Use of coupling agents like HBTU or BOP with piperidine intermediates and benzamide derivatives, followed by purification via column chromatography .

- Protection/Deprotection Strategies : For example, tert-butoxycarbonyl (Boc) groups may be used to protect amine functionalities during intermediate steps .

Key solvents include THF and DMF, with reaction monitoring via TLC and structural confirmation through -NMR and LC-MS .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : - and -NMR are essential for confirming proton environments and carbon frameworks, with DMSO-d6 or CDCl3 as common solvents .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to validate molecular geometry .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular weight and purity .

Q. What preliminary biological assays are recommended for this compound?

- In Vitro Screening : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293 or cancer cells) to establish IC values .

- Solubility and Stability : HPLC-based kinetic solubility studies in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-piperidine-benzamide scaffold?

- Catalyst Screening : Test alternative catalysts (e.g., RuAAC for regioselectivity) to improve triazole formation efficiency .

- Solvent Optimization : Use DOE (Design of Experiments) to evaluate solvent polarity effects (e.g., DMF vs. acetonitrile) on coupling reactions .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps like amide bond formation .

Contradictions in yield data (e.g., lower yields in polar aprotic solvents) may arise from competing side reactions; FT-IR monitoring can identify intermediates .

Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved?

- Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder, combined with restraints for bond lengths and angles .

- Twinned Data Analysis : Employ TWIN/BASF commands in SHELXL for handling twinned crystals, validated via R and Hooft parameter checks .

- Complementary Techniques : Cross-validate with DFT-calculated electrostatic potential maps to resolve ambiguous electron density regions .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

- Systematic Substituent Variation : Modify the p-tolyl group (e.g., electron-withdrawing/-donating groups) and assess bioactivity changes via SPR (Surface Plasmon Resonance) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinases), guided by crystallographic data .

- Metabolic Profiling : LC-MS/MS to identify metabolite stability hotspots (e.g., piperidine N-oxidation) and guide derivatization .

Q. How can contradictions between computational and experimental solubility data be addressed?

- Force Field Calibration : Re-parameterize COSMO-RS or AMBER force fields using experimental solubility data in diverse solvents .

- Hansen Solubility Parameters (HSP) : Compare predicted vs. experimental HSPs to identify mismatches in polarity/van der Waals interactions .

- Co-Crystallization Screens : Explore co-formers (e.g., succinic acid) to enhance solubility, monitored via PXRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.